![molecular formula C8H8O2S B2407094 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid CAS No. 160502-05-6](/img/structure/B2407094.png)
5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid
Vue d'ensemble
Description
5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is a chemical compound that has been used in the synthesis of novel active arylidene derivatives . It is a pale-yellow powder .
Synthesis Analysis
A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .Physical And Chemical Properties Analysis
The compound is a pale-yellow powder . It has a melting point of 82–85 °C . The IR (KBr) cm −1 is: 3435, 2953, 2860, 1658, 1557, 1485, 1252, 1004, 889 . The 1 H NMR (400 MHz, DMSO-d 6) is: δ 10.29 (s, 1H), 7.65–7.61 (m, 2H), 7.43–7.41 (m, 3H), 2.80–2.73 (m, 2H), 2.40–2.37 (m, 2H), 1.66–1.63 (m, 2H) . The 13 C NMR (100 MHz, DMSO-d 6) is: δ 191.1, 145.2, 134.8, 134.6, 131.8, 131.5, 131.4, 121.6, 27.8, 24.3, 20.7 . The ESI–MS m / z calcd. is 309.98; found: 311.0 [M + H] + .Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
A significant application of derivatives of 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is in chemical synthesis and biological evaluation. For instance, novel arylidene derivatives were synthesized and demonstrated notable antimicrobial and antifungal activity, particularly against methicillin-resistant Staphylococcus aureus. This indicates potential use in future drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).
Structural Analysis
The structure and molecular conformation of derivatives like Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been analyzed, revealing specific interactions and angles between different components of the molecule. This is crucial for understanding the properties and potential applications of these compounds (de Oliveira et al., 2012).
Advanced Synthesis Techniques
Improved routes to substituted cyclopenta[c]thiophenes were developed, indicating the versatility and adaptability of this compound in synthetic chemistry. This opens pathways to creating various derivatives with potentially unique and useful properties (Snyder et al., 2009).
Liquid Crystal Development
Derivatives of this compound have been used to develop novel liquid crystals, indicating applications in display technology. These derivatives contribute to high birefringence and large dielectric anisotropy in liquid crystals, desirable properties for enhancing display performance (Danyang et al., 2020).
Pharmacological Potential
Some derivatives showed significant anti-inflammatory and antioxidant activity, comparable to standard drugs like ibuprofen and ascorbic acid. This highlights the potential pharmacological applications of these compounds in treating inflammation and oxidative stress-related conditions (Kumar, Anupama, & Khan, 2008).
Safety and Hazards
Orientations Futures
The compound has been used in the synthesis of novel active arylidene derivatives . These derivatives have shown good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .
Mécanisme D'action
Target of Action
It is known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that the compound may target key proteins or enzymes in the bacterial cell that are essential for its survival and proliferation.
Result of Action
The result of the action of 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is the inhibition of bacterial growth, particularly methicillin-resistant Staphylococcus aureus . This is likely achieved through the disruption of essential biochemical pathways in the bacterial cell, leading to cell death.
Propriétés
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)5-1-6-3-11-4-7(6)2-5/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSKAIONUPCOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CSC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

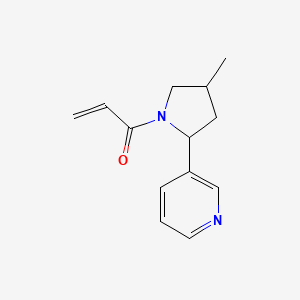
![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)
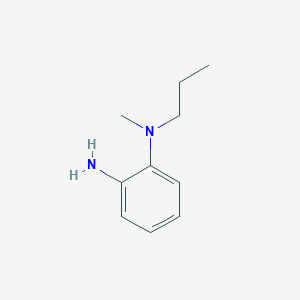

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
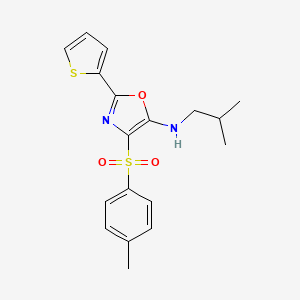
![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)
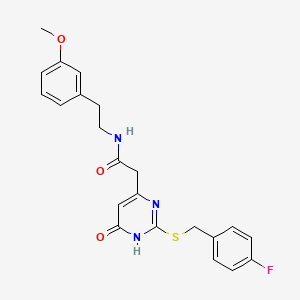

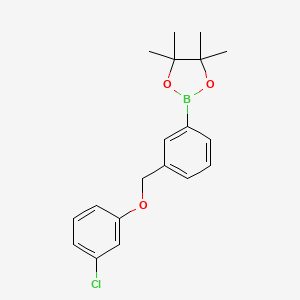
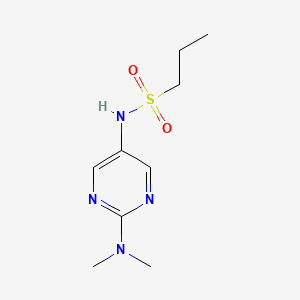
![6-Tert-butyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2407034.png)